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molecular formula C7H6Cl2 B105489 2,3-Dichlorotoluene CAS No. 32768-54-0

2,3-Dichlorotoluene

Cat. No. B105489
M. Wt: 161.03 g/mol
InChI Key: GWLKCPXYBLCEKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05801245

Procedure details

208 mmole concentrated nitric acid and 270 mmole concentrated sulfuric acid were mixed and cooled to ambient temperature. 200 mmole 2,3-dichlorotoluene was added to a reaction flask and was cooled in an ice-water bath. The acid mixture was added slowly with stirring to the dichlorotoluene keeping the dichlorotoluene in the ice-water bath. After all the acid had been added, the mixture in the ice-water bath was stirred for about 10 minutes. A drying tube was attached to the reaction flask and the reaction mixture warmed to ambient temperature. The reaction mixture was heated at 50° C. with stirring for three hours.
Quantity
208 mmol
Type
reactant
Reaction Step One
Quantity
270 mmol
Type
reactant
Reaction Step One
Quantity
200 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].S(=O)(=O)(O)O.[Cl:10][C:11]1[C:16]([Cl:17])=[CH:15][CH:14]=[CH:13][C:12]=1[CH3:18]>>[Cl:10][C:11]1[C:16]([Cl:17])=[CH:15][CH:14]=[C:13]([N+:1]([O-:4])=[O:2])[C:12]=1[CH3:18]

Inputs

Step One
Name
Quantity
208 mmol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
270 mmol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
200 mmol
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C=CC1)C)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C=CC1)C)Cl
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice-water bath
ADDITION
Type
ADDITION
Details
The acid mixture was added slowly
ADDITION
Type
ADDITION
Details
After all the acid had been added
CUSTOM
Type
CUSTOM
Details
A drying tube was attached to the reaction flask
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture warmed to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 50° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC1=C(C(=CC=C1Cl)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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